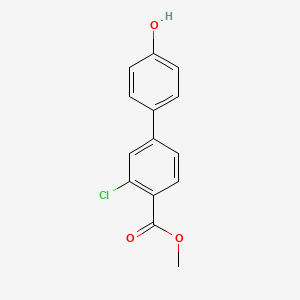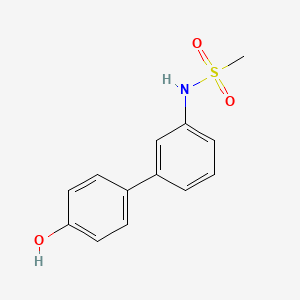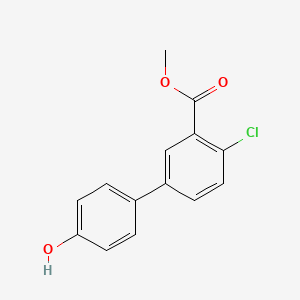
4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95%, also known as 4-CMC, is a synthetic compound that has been used in a variety of scientific research applications. It is a white solid with a molecular weight of 283.7 g/mol and a melting point of 97-99°C. 4-CMC is a popular research chemical due to its wide range of applications and its relatively low cost.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of methylation on the reactivity of phenols and to study the effects of structure on the reactivity of phenols. It has also been used to study the effects of substituents on the reactivity of phenols and to study the effects of electron withdrawing and donating groups on the reactivity of phenols. 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% has also been used in studies of the reactivity of aryl halides and the synthesis of aryl halides.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% is not well understood. However, it is believed to act as an electron-withdrawing group and to reduce the reactivity of the phenol. This is due to the presence of the chloro group, which is electron-withdrawing, and the methoxycarbonyl group, which is electron-donating.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% are not well understood. However, it is believed to have antioxidant properties, which may be beneficial for certain conditions. It has also been shown to have anti-inflammatory effects in rats.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% in lab experiments is its low cost and wide range of applications. It is also relatively easy to synthesize and can be synthesized in a variety of solvents. The main limitation of 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% research. These include further studies into its mechanism of action and biochemical and physiological effects, as well as studies into its potential applications in drug development. Additionally, further studies into its use as a model compound for studying the reactivity of phenols and aryl halides could be conducted. Finally, further studies into its potential uses in the synthesis of other compounds could be explored.
Synthesemethoden
4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% is synthesized by reacting 2-chloro-5-methoxycarbonylphenol with sodium hydroxide and then adding a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-(4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)10-4-7-13(15)12(8-10)9-2-5-11(16)6-3-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWIAMNHBWGDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683625 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-95-2 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370525.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370530.png)
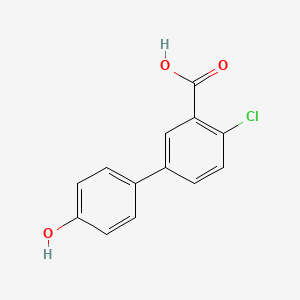
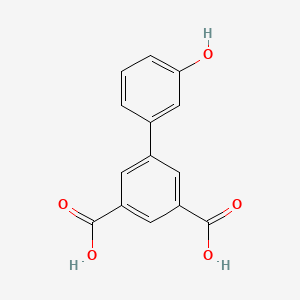
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)
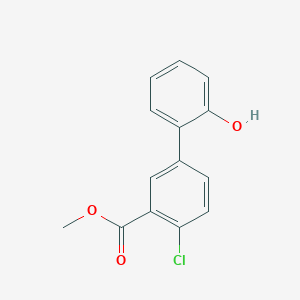
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)


